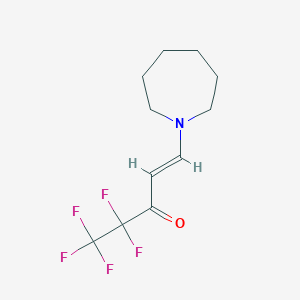![molecular formula C20H19BrN2O3S B2504992 N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide CAS No. 1251612-41-5](/img/structure/B2504992.png)
N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chlorophenyl and thiophene moieties, which are known for their potential antimicrobial, anti-inflammatory, and antiviral properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the Gewald reaction is a key step in synthesizing thiophene derivatives, as seen in the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . These processes typically involve condensation reactions, cyclization, and functional group transformations, which are likely to be similar to the methods used to synthesize "N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide".
Molecular Structure Analysis
The molecular structure of chlorophenyl thiophene derivatives is characterized by the presence of intramolecular hydrogen bonds, which stabilize the molecule's conformation . The heterocyclic thiazine or thiophene rings often adopt specific conformations, such as half-chair, influenced by the substituents on the ring. These structural features are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl thiophene derivatives is influenced by the functional groups attached to the core structure. For example, the synthesis of Schiff bases from thiophene derivatives involves the reaction of amino groups with substituted aryl aldehydes . Similarly, the conversion of intermediates into sulfonyl chlorides followed by nucleophilic attack of amines is another reaction pathway that could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl thiophene derivatives are determined by their molecular structure. The presence of chloro and sulfonyl groups can affect the compound's solubility, melting point, and stability. The intramolecular and intermolecular hydrogen bonding patterns can also influence the compound's crystalline structure and its interactions with biological targets . The antimicrobial, anti-inflammatory, and antiviral activities of these compounds are indicative of their potential therapeutic applications .
科学的研究の応用
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, including N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, are aromatic compounds with a wide range of applications in medicinal chemistry. They exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Their electronic properties also make them valuable in organic materials for various applications, and their role as intermediates in organic synthesis highlights their importance in the chemical industry. Furthermore, their use extends to agrochemicals, flavors, and dyes, making the synthesis of thiophene derivatives a significant area of study (Xuan, 2020).
Carcinogenicity Studies of Thiophene Analogues
Studies on thiophene analogues, structurally related to N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, have been conducted to evaluate their potential carcinogenicity. The synthesis and evaluation of thiophene analogues of benzidine and 4-aminobiphenyl have been conducted, examining their biological activity profiles and potential carcinogenicity in vitro. The results provide insights into their chemical and biological behavior, raising questions about their potential to cause tumors in vivo (Ashby et al., 1978).
Sulfonamide Derivatives and Applications
Sulfonamide derivatives, a category to which N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide belongs, are found in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. These compounds demonstrate significant therapeutic potential in various fields, including antiglaucoma drugs and antitumor agents/diagnostic tools. The continuous exploration of novel sulfonamides for selective and therapeutic applications is a testament to the structural motif's importance in drug development (Carta et al., 2012).
Antibacterial Activity of Thiophene or Chromene Moiety Containing Aryl Sulfonamide
Aryl sulfonamides bearing thiophene and chromene moieties, similar to N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, have been reviewed for their promising antibacterial activity. These compounds, dispersed in nature and crucial for life, demonstrate pharmacological activities against pathogenic microbes. This review underscores the importance of thiophene or chromene moiety-containing aryl sulfonamides as potential antibacterial agents and emphasizes the significance of structural relationships in optimizing candidates for better pharmacological applications (Rathore et al., 2021).
特性
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c21-15-8-10-16(11-9-15)23-14-19(20(24)22-12-4-1-5-13-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-11,14H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFBJZEHGKVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

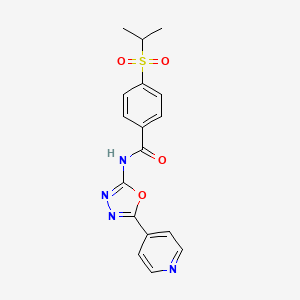
![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)
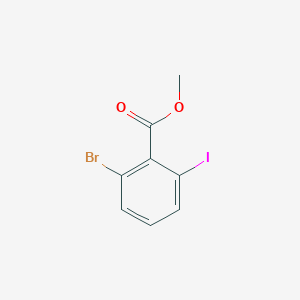
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
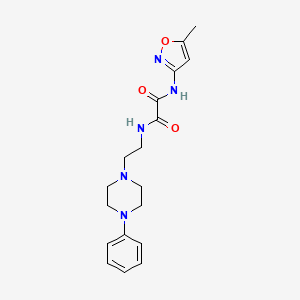
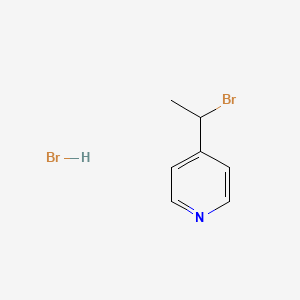
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

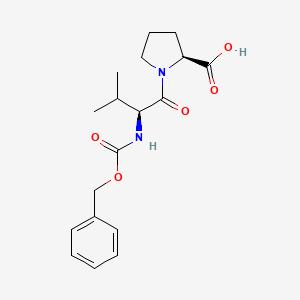
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

